molecular formula C22H15BrCl2N2O2 B4550295 5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B4550295
M. Wt: 490.2 g/mol
InChI Key: WGTMHVNHWWVJJP-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C22H15BrCl2N2O2 and its molecular weight is 490.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.96940 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • A study by Yao and Huang (2010) in "Organic Letters" reports on the synthesis of a heterocyclic compound involving a benzoxazole ring, similar to the structure of the specified compound. This research contributes to the understanding of the chemical reactions and potential applications of such compounds in various fields including pharmaceuticals and materials science (Yao & Huang, 2010).

Crystal Packing and Molecular Interactions

  • Saeed et al. (2020) in the "New Journal of Chemistry" conducted a study on antipyrine derivatives, closely related to the specified compound, focusing on their synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These findings are significant for understanding the molecular interactions and crystal packing in such compounds (Saeed et al., 2020).

Anti-Tubercular Applications

  • Research by Nimbalkar et al. (2018) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" demonstrated the synthesis of benzamide derivatives with potential anti-tubercular activity. This study highlights the therapeutic applications of benzamide derivatives in treating tuberculosis (Nimbalkar et al., 2018).

Electromagnetic Properties

  • A 1999 study by Amudha, Thirumavalavan, and Kandaswamy in "Polyhedron" explored the spectral, electrochemical, and magnetic properties of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including benzamide-related structures. Such studies are crucial for the development of materials with specific electromagnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Pharmaceutical Synthesis

  • Ikemoto et al. (2005) in "Organic Process Research & Development" described the synthesis of a CCR5 antagonist involving a bromo-benzamide structure, demonstrating the role of such compounds in pharmaceutical synthesis (Ikemoto et al., 2005).

Key Intermediate in Drug Manufacturing

  • A 2022 study by Zhang et al. in "Pharmaceutical Fronts" highlighted the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of SGLT2 inhibitors, a class of drugs used for diabetes therapy. This underscores the importance of bromo-chloro-benzamide derivatives in drug development (Zhang et al., 2022).

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrCl2N2O2/c1-11-7-19-20(8-12(11)2)29-22(27-19)13-3-5-17(25)18(9-13)26-21(28)15-10-14(23)4-6-16(15)24/h3-10H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTMHVNHWWVJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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5-bromo-2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

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